CDK8-IN-I -

CDK8-IN-I

Catalog Number: EVT-1534510
CAS Number:
Molecular Formula: C28H26N2O5S
Molecular Weight: 502.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK8-IN-I is a potent CDK8 inhibitor.
Overview

CDK8-IN-I is a selective inhibitor of cyclin-dependent kinase 8 (CDK8), which plays a crucial role in the regulation of gene transcription and is part of the Mediator complex. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate the activity of CDK8, which is implicated in various malignancies. The development of CDK8 inhibitors aims to provide tools for studying the function of CDK8 and its associated pathways in cellular processes and disease states.

Source

The compound was derived from a series of studies aimed at identifying potent inhibitors of CDK8 through high-throughput screening and structural optimization. Initial investigations focused on compounds that were originally designed for other targets but exhibited significant inhibitory activity against CDK8. Notably, the synthesis and characterization of CDK8-IN-I were reported in various scientific publications, highlighting its selectivity and potency against CDK8 compared to other kinases .

Classification

CDK8-IN-I falls under the category of small molecule inhibitors targeting serine/threonine kinases. Specifically, it is classified as a type I inhibitor, which binds to the ATP-binding site of the kinase, stabilizing an active conformation that prevents substrate phosphorylation. This classification is essential for understanding its mechanism of action and potential off-target effects .

Synthesis Analysis

Methods

The synthesis of CDK8-IN-I involves several key steps that include:

  1. Initial Screening: Compounds were screened using virtual screening techniques to identify potential hits based on their binding affinity to CDK8.
  2. Chemical Synthesis: Selected candidates underwent chemical synthesis, often utilizing multi-step reactions to build the desired molecular framework.
  3. Optimization: The synthesized compounds were optimized for potency and selectivity through iterative cycles of synthesis and biological testing.

Technical Details

The synthesis typically employs techniques such as:

  • Solid-phase synthesis: Facilitates rapid assembly of compound libraries.
  • Liquid chromatography-mass spectrometry (LC-MS): Used for monitoring reaction progress and purifying final products.
  • Nuclear magnetic resonance (NMR) spectroscopy: Employed for structural elucidation and confirmation of synthesized compounds .
Molecular Structure Analysis

Structure

CDK8-IN-I features a complex molecular structure characterized by several functional groups that contribute to its binding affinity and selectivity for CDK8. The precise three-dimensional conformation can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Key structural data include:

  • Molecular formula: C₁₈H₁₉N₅O
  • Molecular weight: Approximately 325 g/mol
  • Key functional groups: Aromatic rings, nitrogen-containing heterocycles, and substituents that enhance solubility and bioavailability .
Chemical Reactions Analysis

Reactions

CDK8-IN-I participates in several chemical reactions typical for kinase inhibitors:

  • Binding interactions: The inhibitor forms non-covalent interactions with the ATP-binding pocket of CDK8, stabilizing its active conformation.
  • Competitive inhibition: It competes with ATP for binding to CDK8, thereby inhibiting downstream signaling pathways involved in cell proliferation.

Technical Details

The kinetics of inhibition can be characterized using enzyme assays to determine IC50 values (the concentration required to inhibit 50% of enzyme activity). For CDK8-IN-I, reported IC50 values indicate high potency against CDK8 while demonstrating selectivity over other kinases .

Mechanism of Action

Process

The mechanism by which CDK8-IN-I exerts its effects involves:

  1. Inhibition of phosphorylation: By binding to the ATP-binding site, it prevents the phosphorylation of target substrates involved in transcriptional regulation.
  2. Modulation of gene expression: Inhibition leads to altered expression levels of genes regulated by CDK8, impacting cellular processes such as proliferation and differentiation.

Data

Studies have shown that inhibition of CDK8 can lead to reduced expression of oncogenes in cancer cells, suggesting a potential therapeutic application in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical for small molecule inhibitors interacting with protein kinases.

Relevant data from studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .

Applications

Scientific Uses

CDK8-IN-I has several applications in scientific research:

  • Cancer Research: Used to investigate the role of CDK8 in tumorigenesis and as a potential therapeutic agent in cancer treatment.
  • Transcriptional Regulation Studies: Serves as a tool for dissecting the molecular mechanisms underlying gene regulation mediated by the Mediator complex.
  • Drug Development: Provides insights into designing more selective kinase inhibitors with improved pharmacological profiles.
Introduction to CDK8 as a Therapeutic Target

Evolutionary Conservation of CDK8 in Transcriptional Regulation

CDK8’s role in transcriptional control is conserved from yeast to humans. In Saccharomyces cerevisiae, the CDK8 homolog Srb10 regulates stress-response genes by phosphorylated transcription factors like Gcn4 and Ste12, targeting them for ubiquitin-mediated degradation. During glucose starvation, Srb10 degradation stabilizes these factors, enabling adaptation [10]. Similarly, Srb10 phosphorylates RNA Pol II’s C-terminal domain (CTD) to repress transcription initiation under optimal growth conditions but promotes meiosis-specific gene expression (e.g., IME1) during sporulation [10].

In mammals, CDK8 retains dual regulatory functions:

  • Repression: Phosphorylates cyclin H to inactivate TFIIH, blocking pre-initiation complex formation [2].
  • Activation: Facilitates recruitment of elongation complexes (e.g., p-TEFb, BRD4) to hypoxia-inducible genes via HIF1α [2] [7].The emergence of paralogs CDK19 (83% sequence homology) and cyclin C (CCNC) in vertebrates enables specialized transcriptional programs. CDK8 knockout mice exhibit embryonic lethality at day 2.5–3, highlighting its non-redundant developmental role, though it is dispensable in adult tissues [2].

Table 1: Evolutionarily Conserved Functions of CDK8

OrganismHomologKey FunctionsBiological Impact
YeastSrb10Phosphorylates Gcn4/Ste12; CTD phosphorylationNutrient adaptation, meiosis regulation
DrosophilaCdk8Phosphorylates CPSF6 under starvationMetabolic reprogramming, autophagy
MammalsCDK8/CDK19HIF1α-mediated elongation; TGF-β/SMAD phosphorylation; Wnt/β-catenin regulationEmbryonic development, oncogenesis

CDK8’s Dual Regulatory Roles in Oncogenesis

CDK8 exhibits context-dependent oncogenic or tumor-suppressive activities across cancer types:

Oncogenic Drivers

  • Colorectal Cancer: Amplifies Wnt/β-catenin signaling by phosphorylating β-catenin at Ser675, enhancing its nuclear retention and transcriptional activity. CDK8 overexpression correlates with metastasis and poor prognosis [3] [6].
  • Acute Myeloid Leukemia (AML): Sustains super-enhancer activity of oncogenes like MYC. Inhibitors (e.g., Cortistatin A) displace CDK8 from mediator, inducing apoptosis [5] [6].
  • Hormone-Positive Breast Cancer: Phosphorylates estrogen receptor (ER) coactivators, potentiating estrogen-responsive gene transcription [5] [7].

Tumor-Suppressive Contexts

In gastrointestinal and endometrial cancers, CDK8 mutations reduce kinase activity, accelerating tumor progression via dysregulated TGF-β signaling. For example, CDK8 phosphorylates SMAD transcription factors to enhance their activity while priming them for degradation—a brake against uncontrolled proliferation [9] [10].

Table 2: Context-Dependent CDK8 Roles in Human Cancers

Cancer TypeCDK8 ActivityMolecular MechanismTherapeutic Implication
ColorectalOncogenicβ-catenin Ser675 phosphorylation → Wnt hyperactivationCDK8 inhibitors block invasion/metastasis
AMLOncogenicSuper-enhancer stabilization of MYC/BCL2Senexin B induces apoptosis
BreastOncogenicER-coactivator phosphorylation → hormone signalingCombined CDK8/ER inhibition effective
EndometrialTumor-suppressorSMAD dysregulation → TGF-β resistanceCDK8 inhibition may accelerate progression

Rationale for Targeting CDK8 in Disease Pathologies

CDK8’s centrality in oncogenic signaling circuits provides a strong rationale for therapeutic targeting:

Pathological Signaling Amplification

  • STAT Signaling: In hematological malignancies, CDK8 phosphorylates STAT1/5, driving survival gene expression (e.g., BCL2) [5] [7].
  • p53 Modulation: CDK8 enhances p53 activity in response to DNA damage but represses it in hypoxic conditions, promoting tumor adaptation [3].
  • Metabolic Reprogramming: CDK8 upregulates glycolytic enzymes (e.g., LDHA) via HIF1α, supporting Warburg effect in solid tumors [6] [7].

Therapeutic Vulnerability

Tumor cells exhibit "transcriptional addiction" to CDK8-regulated oncogenes. Inhibitors like CDK8-IN-1 (IC~50~ = 3 nM) exploit this dependency by:

  • Blocking phosphorylation of β-catenin/STAT/SMAD substrates [1] [4].
  • Disrupting mediator-polymerase interactions, inducing selective apoptosis in cancer cells [3].Preclinical studies show efficacy in xenograft models: Oral administration (25 mg/kg) achieves plasma C~max~ of 12,740 μg/L and AUC of 25,952 h·μg/L, suppressing AGS gastric cancer growth by 80% [1] [4].

Properties

Product Name

CDK8-IN-I

IUPAC Name

4-(4-Methylnaphthalen-1-yl)-2-((3-morpholinophenyl)sulfonamido)benzoic acid

Molecular Formula

C28H26N2O5S

Molecular Weight

502.59

InChI

InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32)

InChI Key

QFWAEPBEJCIANQ-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C2=C3C=CC=CC3=C(C)C=C2)C=C1NS(=O)(C4=CC=CC(N5CCOCC5)=C4)=O

Solubility

Soluble in DMSO

Synonyms

CDK8-IN-I; CDK8INI; CDK8-INI; CDK8IN-I; CDK8 INI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.